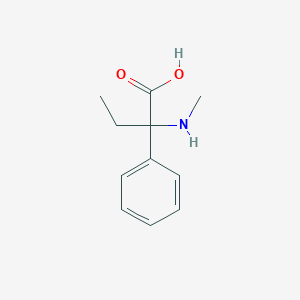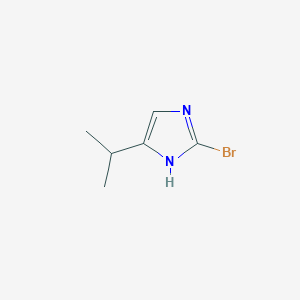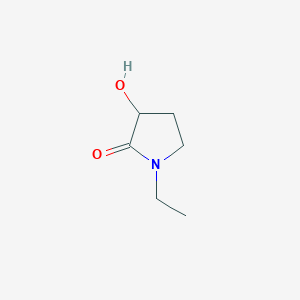
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Fluorophenethoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenethoxy.
Benzylation: The intermediate is then reacted with a benzyl halide to introduce the benzyl group.
Sulfonamide Formation: The benzylated intermediate is reacted with a sulfonyl chloride to form the sulfonamide.
Pyridinylmethylation: Finally, the compound is reacted with a pyridinylmethyl halide to introduce the pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinylmethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical for bacterial survival or cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)benzenesulfonamide: Lacks the pyridin-4-ylmethyl group.
N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the fluorine atoms.
Uniqueness
The presence of both fluorine atoms and the pyridin-4-ylmethyl group in 4-Fluoro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide enhances its biological activity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C27H24F2N2O3S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
4-fluoro-N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H24F2N2O3S/c28-24-6-4-21(5-7-24)14-17-34-26-3-1-2-23(18-26)20-31(19-22-12-15-30-16-13-22)35(32,33)27-10-8-25(29)9-11-27/h1-13,15-16,18H,14,17,19-20H2 |
Clave InChI |
ZGOCPSIGBBDQTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCC2=CC=C(C=C2)F)CN(CC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


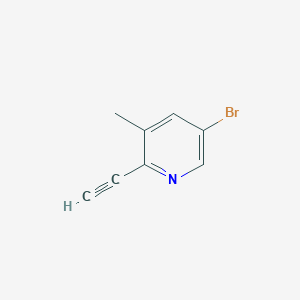
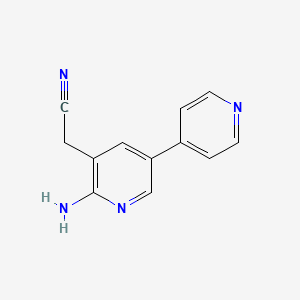
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

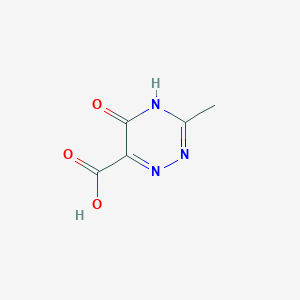
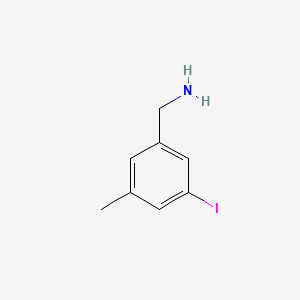
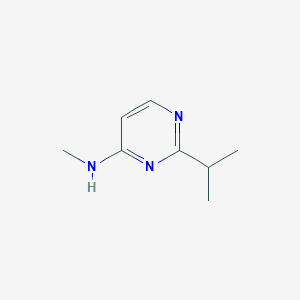
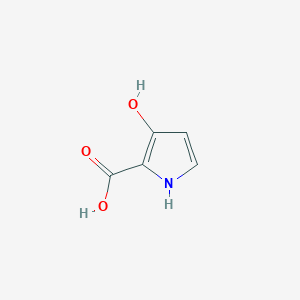
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)

